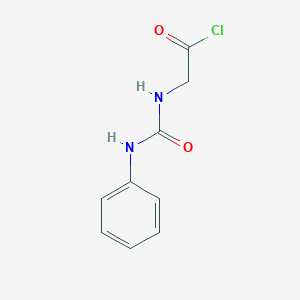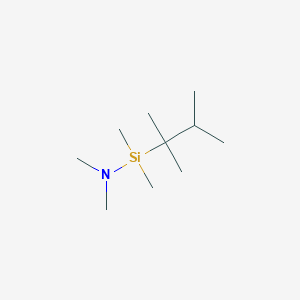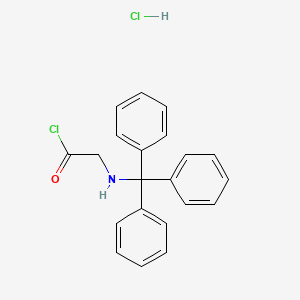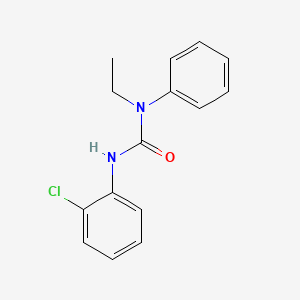![molecular formula C19H15NO B14410520 3-methoxy-7-methylbenzo[c]acridine CAS No. 83876-56-6](/img/structure/B14410520.png)
3-methoxy-7-methylbenzo[c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-7-methylbenzo[c]acridine is a heterocyclic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry
Méthodes De Préparation
The synthesis of 3-methoxy-7-methylbenzo[c]acridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzoic acids and aniline derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the acridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction or the Skraup synthesis.
Functional Group Modification: After forming the acridine core, further modifications are made to introduce the methoxy and methyl groups at specific positions. This may involve reactions such as methylation and methoxylation using reagents like methyl iodide and sodium methoxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
3-Methoxy-7-methylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroacridine derivatives.
Applications De Recherche Scientifique
3-Methoxy-7-methylbenzo[c]acridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a DNA intercalator. This property makes it useful in the study of DNA-protein interactions and the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with DNA and inhibit key enzymes makes it a potential candidate for drug development.
Industry: In industrial applications, this compound is used as a dye and fluorescent material. Its photophysical properties make it suitable for use in imaging and diagnostic applications.
Mécanisme D'action
The mechanism of action of 3-methoxy-7-methylbenzo[c]acridine involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are essential for DNA replication and repair. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
3-Methoxy-7-methylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Amsacrine: Amsacrine is an acridine derivative used as an anticancer agent. It also intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.
Proflavine: Proflavine is another acridine derivative with antimicrobial properties. It intercalates into DNA and disrupts bacterial DNA replication.
Quinacrine: Quinacrine is an acridine derivative used as an antimalarial and antiparasitic agent. It inhibits phospholipase A2 and disrupts the function of cell membranes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
83876-56-6 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
3-methoxy-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C19H15NO/c1-12-15-5-3-4-6-18(15)20-19-16(12)9-7-13-11-14(21-2)8-10-17(13)19/h3-11H,1-2H3 |
Clé InChI |
CPNADSMZXRXTRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=NC4=CC=CC=C14)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)


![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)

![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)

![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
